1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-
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Overview
Description
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C15H13ClO2 It is a derivative of propiophenone, where the phenyl group is substituted with a 4-chlorophenyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate is then subjected to an aldol condensation reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the Horner-Wadsworth-Emmons reaction can be employed, where an α-alkoxy p-chlorobenzyl phosphonate reacts with acetophenone under basic conditions to form the desired product . This method is advantageous due to its simplicity, safety, and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-chlorophenyl)-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxy-1-phenyl-1-propanol.
Substitution: Formation of 3-(4-methoxyphenyl)-3-hydroxy-1-phenyl-1-propanone.
Scientific Research Applications
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism by which 1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-: A simpler derivative with similar structural features but lacking the hydroxyl group.
1-Propanone, 3-chloro-1-phenyl-: Another related compound with a chlorine atom at the 3-position instead of the 4-position.
Uniqueness
1-Propanone, 3-(4-chlorophenyl)-3-hydroxy-1-phenyl- is unique due to the presence of both a hydroxyl group and a 4-chlorophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
82959-14-6 |
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Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9,15,18H,10H2 |
InChI Key |
LINOOGPITRMHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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